A Technical Guide to 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (CAS 312307-38-3): A Key Intermediate in Vonoprazan Synthesis
A Technical Guide to 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (CAS 312307-38-3): A Key Intermediate in Vonoprazan Synthesis
Abstract: This document provides an in-depth technical overview of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile, a pivotal chemical intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB). We will explore its strategic importance in drug design, focusing on the role of its fluorinated moiety, detailed synthesis protocols, physicochemical properties, and its dual function as both a critical building block and a monitored impurity in pharmaceutical quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing, offering field-proven insights and methodologies.
Introduction & Strategic Importance
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (also known as 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile) is a highly functionalized organic compound primarily recognized for its role as a key intermediate in the manufacturing of Vonoprazan.[1][2] Vonoprazan is a groundbreaking medication used for treating gastric acid-related disorders, functioning as a P-CAB to suppress gastric acid secretion.[3][4][5] The thoughtful design of this intermediate is a testament to the strategic approach of modern medicinal chemistry.
The inclusion of an ortho-fluorine atom on the phenyl ring is not incidental; it is a deliberate strategy to enhance the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[6] This substitution can significantly improve metabolic stability by sterically hindering oxidative metabolism at adjacent positions on the aromatic ring.[6] This enhanced stability often translates to a longer biological half-life for the drug, which can allow for less frequent dosing and may improve patient compliance.[6] Furthermore, the high electronegativity of the fluorine atom influences the molecule's electronic distribution, which can affect its binding affinity with biological targets.[6] Understanding the properties and synthesis of this intermediate is therefore fundamental for any organization involved in the production of Vonoprazan or related compounds.
Physicochemical Properties & Characterization
The compound is typically an off-white to light brown solid or white powder.[7][8] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 312307-38-3 | [1][3][4] |
| Molecular Formula | C₁₁H₇FN₂O | [4][5][9] |
| Molecular Weight | 202.18 g/mol | [3][4][5] |
| IUPAC Name | 2-[2-(2-fluorophenyl)-2-oxoethyl]propanedinitrile | [10][11] |
| Synonyms | 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile, Vonoprazan Impurity 32, TAK-438 intermediate 1 | [4][5][10] |
| Boiling Point | 399.8 ± 37.0 °C (Predicted) | [4][7] |
| Density | 1.249 ± 0.06 g/cm3 (Predicted) | [4][7] |
| Solubility | Very slightly soluble (0.18 g/L at 25 °C) | [12] |
| Storage | 2-8°C, in a dry, dark, and well-ventilated place | [4][7][13] |
Spectroscopic Profile
Full characterization relies on standard spectroscopic methods. While specific spectra are proprietary to manufacturers, data including ¹H NMR, ¹³C NMR, IR, and MS are available from various chemical suppliers.[3][14]
A noteworthy feature revealed by Nuclear Magnetic Resonance (NMR) studies on this and structurally related compounds is the presence of through-space spin-spin couplings, specifically ¹H–¹⁹F and ¹³C–¹⁹F couplings.[3][15] The observation of these couplings provides strong evidence for a preferred spatial conformation where the fluorine atom is in close proximity to the α-protons and α-carbon of the oxoethyl chain, consistent with an s-trans conformer.[15] This conformational preference, supported by Density Functional Theory (DFT) calculations, is a direct consequence of the ortho-fluoro substitution and influences the molecule's reactivity and incorporation into the larger structure of Vonoprazan.[3]
Synthesis and Purification
The most common and efficient synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile involves a nucleophilic substitution reaction.[1] The causality behind this choice of pathway is its high efficiency and the ready availability of the starting materials.
Detailed Experimental Protocol
This protocol is a representative methodology based on established chemical principles for this reaction type.[1]
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Reactor Setup: To a clean, dry, nitrogen-purged reactor vessel, add malononitrile (1.0 eq).
-
Solvent Addition: Add an appropriate volume of Tetrahydrofuran (THF) to dissolve the malononitrile completely. The choice of THF is critical as it provides excellent solubility for both the nucleophile and the electrophilic starting material, facilitating a homogenous reaction environment.
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Base Addition: Add potassium carbonate (K₂CO₃, ~1.5 eq) to the solution. Potassium carbonate is selected as it is a sufficiently strong base to deprotonate the acidic methylene protons of malononitrile, forming the reactive carbanion, yet it is mild enough to prevent undesired side reactions.
-
Substrate Addition: Slowly add a solution of 2-bromo-2'-fluoroacetophenone (1.0 eq) in THF to the reaction mixture at room temperature. A controlled, slow addition is crucial to manage any potential exotherm and to minimize the formation of dimeric impurities.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material (2-bromo-2'-fluoroacetophenone) is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Concentrate the filtrate under reduced pressure to remove the THF solvent.
-
Purification: The resulting crude product is purified via silica gel column chromatography.[1] This step is essential to remove any unreacted starting materials and side products, ensuring the final intermediate achieves the high purity (>99%) required for pharmaceutical applications.[1] The purified fractions are combined and concentrated to yield 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile as a solid.
Role in Downstream Synthesis
The primary value of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile is its function as a precursor to the core pyrrole structure of Vonoprazan.[16][17] The compound undergoes a reductive cyclization process to form key downstream intermediates like 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
This transformation, often achieved in a one-pot method to improve efficiency and reduce waste, involves the reduction of both the ketone and the nitrile functionalities, followed by an intramolecular condensation to form the pyrrole ring.[16] Catalysts such as Raney Nickel and other metal catalysts are typically employed under a hydrogen atmosphere to facilitate this complex transformation.[16]
Quality Control & Impurity Profiling
In the context of pharmaceutical manufacturing, a starting material or intermediate for one step can be an impurity in a subsequent step or in the final API. 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile is also known as "Vonoprazan Impurity 32".[4][5] Therefore, its quantification is a critical aspect of the quality control (QC) and safety assessment of Vonoprazan.[4]
Regulatory bodies require stringent control over impurities in APIs. Thus, highly sensitive analytical methods (e.g., HPLC, LC-MS) are developed and validated to detect and quantify trace amounts of this compound in the final drug product. It serves as a reference standard for these analytical tests, allowing manufacturers to ensure that each batch of Vonoprazan meets the required specifications for purity and safety.[4]
Safety & Handling
While comprehensive toxicological data is limited, the compound is classified with specific hazards that necessitate careful handling.[13] The primary identified hazard is its potential to cause an allergic skin reaction.[11][18]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [11][18] |
| Signal Word | Warning | [11][18] |
| Hazard Statement | H317: May cause an allergic skin reaction. | [11][18] |
| Precautionary Statements | P261, P272, P280, P302+P352, P333+P313, P501 | [9][18][19] |
Handling Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid formation and inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][13][19]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[9][13]
Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed to prevent moisture ingress and contamination.[13] Recommended storage temperature is 2-8°C.[4]
Conclusion
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile is more than a simple chemical intermediate; it is a product of strategic molecular design that is integral to the efficacy and manufacturability of Vonoprazan. Its synthesis is a robust and well-understood process, and its carefully engineered fluoro-substitution provides tangible pharmacokinetic benefits to the final drug product. For scientists and professionals in drug development, a thorough understanding of this compound—from its synthesis and purification to its role as a critical quality attribute—is essential for the successful and safe production of a vital medication for acid-related disorders.
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